5-(2-chlorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
Synthesis Analysis
The synthesis of triazole-thione derivatives typically involves hetero-cyclization reactions, utilizing precursors such as isothiocyanates and hydrazides. For example, a related compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through the reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, showcasing the general approach to constructing such frameworks (Yeo, Azizan, & Tiekink, 2019).
Molecular Structure Analysis
The molecular structure of triazole-thione compounds reveals significant features, such as the planarity of the triazole ring and its orthogonal orientation to appended phenyl rings. These structural characteristics are crucial for understanding the compound's chemical behavior and interactions. X-ray crystallography confirms these molecules exist predominantly in the thione tautomer form, with specific dihedral angles between the rings indicating the spatial arrangement (Yeo, Azizan, & Tiekink, 2019).
properties
IUPAC Name |
3-(2-chlorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-5-4-6-11(9-10)19-14(17-18-15(19)20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBWKOIKAFBXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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